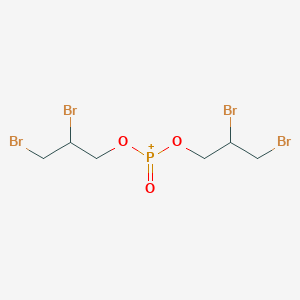
Bis(2,3-dibromopropoxy)(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dibromopropoxy)(oxo)phosphanium is a chemical compound with the molecular formula C6H11Br4O4P It is known for its unique structure, which includes bromine atoms and a phosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromopropoxy)(oxo)phosphanium typically involves the reaction of 2,3-dibromopropanol with a phosphorous oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include chloroform and methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dibromopropoxy)(oxo)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions often require the presence of a base to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine oxides, and various substituted phosphonium salts. These products have diverse applications in different chemical processes .
Scientific Research Applications
Bis(2,3-dibromopropoxy)(oxo)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphine oxides.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which Bis(2,3-dibromopropoxy)(oxo)phosphanium exerts its effects involves its interaction with various molecular targets. The bromine atoms and phosphonium group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with metals, which are useful in catalysis .
Comparison with Similar Compounds
Similar Compounds
Bis(2,3-dibromopropyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphonium group.
Tris(2,3-dibromopropyl) phosphate: Contains three bromopropyl groups and is used as a flame retardant.
Tetrabromobisphenol-S derivatives: These compounds are used as flame retardants and have similar bromine content.
Uniqueness
Bis(2,3-dibromopropoxy)(oxo)phosphanium is unique due to its phosphonium group, which imparts different chemical properties compared to similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where other brominated compounds may not be as effective .
Properties
CAS No. |
21661-76-7 |
|---|---|
Molecular Formula |
C6H10Br4O3P+ |
Molecular Weight |
480.73 g/mol |
IUPAC Name |
bis(2,3-dibromopropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Br4O3P/c7-1-5(9)3-12-14(11)13-4-6(10)2-8/h5-6H,1-4H2/q+1 |
InChI Key |
IAHMGMRQIFMUJX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)O[P+](=O)OCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


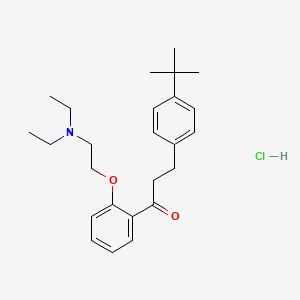

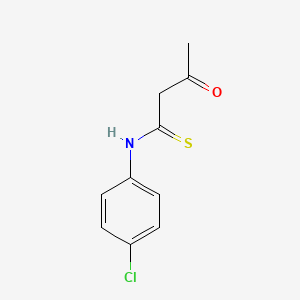
oxophosphanium](/img/structure/B14716640.png)
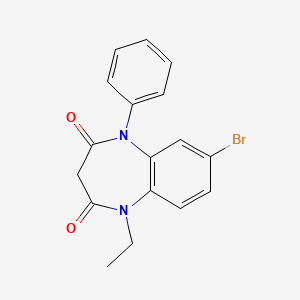
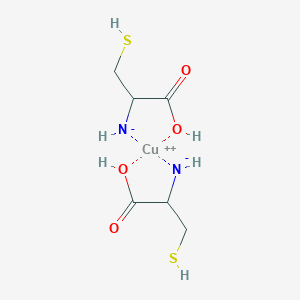

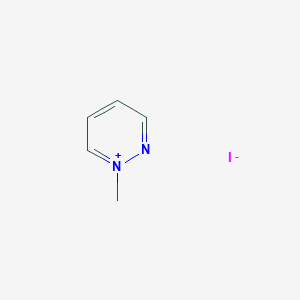

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)




